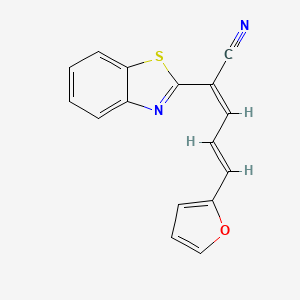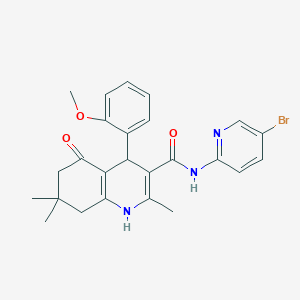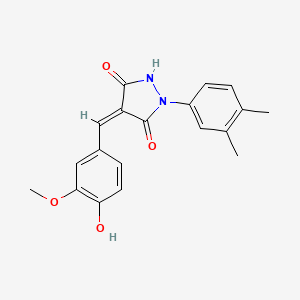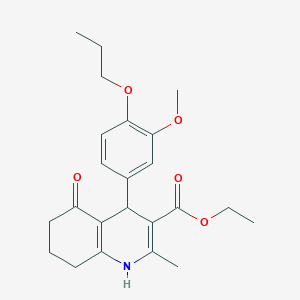![molecular formula C19H17N7OS B5174697 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole](/img/structure/B5174697.png)
6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole, also known as BPTES, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BPTES has been found to selectively inhibit the enzyme glutaminase, which plays a crucial role in cancer cell metabolism. Inhibition of glutaminase has been shown to induce cell death in cancer cells, making BPTES a promising candidate for cancer therapy.
Mechanism of Action
6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole selectively inhibits the enzyme glutaminase, which plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to fuel the tricarboxylic acid cycle in cancer cells. Inhibition of glutaminase by 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole leads to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation.
Biochemical and Physiological Effects:
6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole has been shown to induce cell death in cancer cells by inhibiting glutaminase. Inhibition of glutaminase leads to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole in lab experiments is its selective inhibition of glutaminase, which allows for the study of the role of glutaminase in cancer cell metabolism. However, one limitation of using 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole is its potential toxicity, which may limit its use in vivo.
Future Directions
For 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole research include the development of more selective and less toxic inhibitors of glutaminase, as well as the exploration of 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole as a potential therapeutic agent for other diseases such as epilepsy and neurodegenerative disorders. Additionally, the role of glutaminase in cancer cell metabolism and the potential use of glutaminase inhibitors such as 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole in cancer therapy warrant further investigation.
Synthesis Methods
6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole can be synthesized through a multistep process involving the reaction of 2-aminothiophenol with 4-carboxybenzaldehyde to form 2-(4-carboxyphenyl)benzothiazole. This intermediate is then reacted with piperazine and 1-phenyltetrazole-5-thiol to form 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole.
Scientific Research Applications
6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole has been extensively studied for its potential therapeutic applications in cancer treatment. Inhibition of glutaminase by 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy. 6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole has also been studied for its potential use in treating other diseases such as epilepsy and neurodegenerative disorders.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c27-18(14-6-7-16-17(12-14)28-13-20-16)24-8-10-25(11-9-24)19-21-22-23-26(19)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGSVFTZRSJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5174622.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)
![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)


![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5174655.png)

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5174665.png)

![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5174682.png)
![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)